N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a morpholine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Prop-2-yn-1-yl Group: This step often involves a substitution reaction where a suitable leaving group is replaced by the prop-2-yn-1-yl group.
Attachment of the Morpholine Ring: This can be done through a nucleophilic substitution reaction where the morpholine ring is introduced.
Final Coupling Step: The phenyl group is attached to the piperidine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, such as G-protein coupled receptors (GPCRs).
Enzymes: It may inhibit or activate specific enzymes, affecting various biochemical pathways.
Ion Channels: The compound could interact with ion channels, altering cellular ion flux and signaling.
Comparison with Similar Compounds
N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound has a similar structure but includes a pyrimidine ring, which may confer different biological activities.
N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives: These derivatives may have varying substituents on the phenyl ring, affecting their chemical and biological properties.
Properties
IUPAC Name |
N-[4-(3-methylmorpholin-4-yl)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-3-10-22-11-8-17(9-12-22)20(24)21-18-4-6-19(7-5-18)23-13-14-25-15-16(23)2/h1,4-7,16-17H,8-15H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOTXPLWDSOMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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